2-(trifluoromethyl)-4H-pyran-4-one
Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing this compound. One approach involves the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN) to form the desired product . The reaction proceeds via nucleophilic addition of CF3CN to the amino group of the diamine derivatives, followed by intramolecular cyclization.
Scientific Research Applications
Synthesis of Fluorinated Pyrans
Research has developed a straightforward approach for synthesizing structurally diverse and synthetically useful ring-fluorinated 4H-pyrans. This is achieved through a base-mediated cascade reaction of trifluoromethylated alkenes with 1,3-dicarbonyl compounds under mild conditions, showcasing two consecutive C-F substitutions (Yang et al., 2015).
Multicomponent Reactions for Cyclopentapyran Derivatives
A series of trifluoromethylated cyclopenta[b]pyran derivatives have been efficiently synthesized from 1,3-cyclopentanedione, arylaldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via one-pot multi-component reactions. This methodology includes Michael addition and subsequent intramolecular cyclization, demonstrating the compound's utility in facilitating complex chemical transformations (Liu et al., 2012).
Mechanofluorochromic Materials
Studies on the mechanofluorochromic (MFC) properties of D-π-A 4H-pyran derivatives have shown that molecular symmetry significantly affects their MFC activities. Trifluoromethyl-substituted derivatives exhibit reversible MFC activities, contributing to the development of new and high-contrast MFC-active materials for potential applications in sensing and imaging (Wang et al., 2019).
Catalysis and Green Chemistry
Efforts to synthesize functionalized 2-amino-4H-pyrans have employed meglumine as a catalyst in a three-component reaction, illustrating an alternative approach for creating a diversity-oriented library of 4H-pyrans. This reflects the compound's role in promoting environmentally friendly chemical processes (Guo et al., 2013).
Antitumor Activities
Biocatalytic tandem multi-component reactions have been used for one-pot synthesis of a 2-amino-4H-pyran library, with in vitro evaluations showing promising antitumor activities against various cell lines. This highlights the potential of 2-(trifluoromethyl)-4H-pyran-4-one derivatives in medicinal chemistry and drug discovery (Yang et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been reported to target various enzymes and receptors
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, such as those involved in cell proliferation and apoptosis
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which may improve the bioavailability of 2-(trifluoromethyl)-4h-pyran-4-one .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antiproliferative effects
Properties
IUPAC Name |
2-(trifluoromethyl)pyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHCSARTLMMHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=CC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445979 | |
Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204516-31-4 | |
Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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